Desloratadine

Catalog No.
S525709
CAS No.
100643-71-8
M.F
C19H19ClN2
M. Wt
310.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desloratadine

CAS Number

100643-71-8

Product Name

Desloratadine

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

Molecular Formula

C19H19ClN2

Molecular Weight

310.8 g/mol

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2

InChI Key

JAUOIFJMECXRGI-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

Aerius, Clarinex, descarboethoxyloratadine, descarboethoxyloratadine acetate, desloratadine, Neoclarityn, SCH 34117, SCH-34117

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4

Description

The exact mass of the compound Desloratadine is 310.12368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759824. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Cyproheptadine - Supplementary Records. It belongs to the ontological category of benzocycloheptapyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action Beyond Histamine Antagonism

Desloratadine's primary function is blocking histamine H1 receptors, thereby preventing the allergy symptoms triggered by histamine release. However, research suggests it might have additional mechanisms at play. In-vitro studies have shown desloratadine inhibits the release of chemical mediators involved in both the early and late phases of the allergic response []. This indicates a potential anti-inflammatory effect alongside its antihistamine properties.

Further research is needed to fully understand these additional mechanisms, but it could explain desloratadine's observed effectiveness in managing certain allergic symptoms beyond simple histamine blockage [].

Efficacy in Allergic Rhinitis and Chronic Urticaria

Multiple clinical trials have investigated desloratadine's efficacy in treating allergic rhinitis and chronic urticaria. These studies consistently demonstrate significant improvement in symptoms compared to placebo [, ]. For instance, a study published in the National Institutes of Health database showed desloratadine to be effective in reducing nasal itching, sneezing, and eye irritation in patients with seasonal allergic rhinitis [].

Similarly, research suggests desloratadine's effectiveness in managing chronic urticaria, reducing both the number and size of hives, alongside relieving itching []. These findings solidify desloratadine's role as a first-line treatment for allergic rhinitis and chronic urticaria.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.5

Exact Mass

310.12368

LogP

3.2
3.2

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FVF865388R

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (11.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (82.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H361 (85.25%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H411 (87.7%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the relief of symptoms of seasonal allergic rhinitis, perennial (non-seasonal) allergic rhinitis. Desloratidine is also used for the sympomatic treatment of pruritus and urticaria (hives) associated with chronic idiopathic urticaria.
FDA Label
Azomyr is indicated for the relief of symptoms associated with:allergic rhinitis;urticaria.
Aerius is indicated for the relief of symptoms associated with:allergic rhinitis;urticaria.
Neoclarityn is indicated for the relief of symptoms associated with:allergic rhinitisurticaria
Symptomatic treatment of seasonal allergic rhinitis when accompanied by nasal congestion.
Treatment of allergic rhinitis and urticaria.
Desloratadine Teva is indicated for the relief of symptoms associated with:, , allergic rhinitis;, urticaria.,
Dasselta is indicated for the relief of symptoms associated with:, , allergic rhinitis;, urticaria.,
Relief of symptoms associated with:allergic rhinitis;urticaria.
Aerius is indicated for the relief of symptoms associated with:- allergic rhinitis (see section 5.1)- urticaria (see section 5.1)
Opulis is indicated for the relief of symptoms associated with:- allergic rhinitis (see section 5.1)- urticaria (see section 5.1)

Livertox Summary

Loratadine and its metabolic derivative desloratadine are second generation antihistamines that are used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Loratadine and desloratadine have been linked to rare, isolated instances of clinically apparent acute liver injury.

Drug Classes

Antihistamines

Pharmacology

Desloratadine is a long-acting second-generation H1-receptor antagonist which has a selective and peripheral H1-antagonist action. Histamine is a chemical that causes many of the signs that are part of allergic reactions, such as the swelling of tissues. Histamine is released from histamine-storing cells (mast cells) and attaches to other cells that have receptors for histamine. The attachment of the histamine to the receptors causes the cell to be "activated," releasing other chemicals which produce the effects that we associate with allergies. Desloratadine blocks one type of receptor for histamine (the H1 receptor) and thus prevents activation of cells by histamine. Unlike most other antihistamines, Desloratadine does not enter the brain from the blood and, therefore, does not cause drowsiness.
Desloratadine is a long-acting piperidine derivate with selective H1 antihistaminergic and non-sedating properties. Desloratadine diminishes the typical histaminergic effects on H1-receptors in bronchial smooth muscle, capillaries and gastrointestinal smooth muscle, including vasodilation, bronchoconstriction, increased vascular permeability, pain, itching and spasmodic contractions of gastrointestinal smooth muscle. Desloratadine is used to provide symptomatic relieve of allergic symptoms.

MeSH Pharmacological Classification

Cholinergic Antagonists

ATC Code

R06AX27
R01BA52
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AX - Other antihistamines for systemic use
R06AX27 - Desloratadine

Mechanism of Action

Like other H1-blockers, Desloratadine competes with free histamine for binding at H1-receptors in the GI tract, uterus, large blood vessels, and bronchial smooth muscle. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms (eg. nasal congestion, watery eyes) brought on by histamine.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

100643-71-8

Wikipedia

Desloratadine

Biological Half Life

Desloratadine has a mean plasma elimination half-life of approximately 27 hours.

Use Classification

Human drugs -> Azomyr -> EMA Drug Category
Antihistamines for systemic use -> Human pharmacotherapeutic group
Human drugs -> Aerius -> EMA Drug Category
Human drugs -> Neoclarityn -> EMA Drug Category
Human drugs -> Aerinaze -> EMA Drug Category
Nasal preparations -> Human pharmacotherapeutic group
Human drugs -> Desloratadine Actavis -> EMA Drug Category
Human drugs -> Desloratadine Teva -> EMA Drug Category
Human drugs -> Dasselta -> EMA Drug Category
Human drugs -> Desloratadine ratiopharm -> EMA Drug Category
Human drugs -> Allex -> EMA Drug Category
Human drugs -> Opulis -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Zhang K, Zhang XQ, Lu W, Xie HR, He L, Jiang XH, Wang L. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Sichuan Da Xue Xue Bao Yi Xue Ban. 2015 Sep;46(5):783-7, 804. Chinese. PubMed PMID: 26619557.
2: Ali AK. Torsade De Pointes And Qt Prolongation Could Result From Desloratadine Anti-Allergy Treatment. Value Health. 2015 Nov;18(7):A493-4. doi: 10.1016/j.jval.2015.09.1376. Epub 2015 Oct 20. PubMed PMID: 26532767.
3: Chen M, Xu S, Zhou P, He G, Jie Q, Wu Y. Desloratadine citrate disodium injection, a potent histamine H1 receptor antagonist, inhibits chemokine production in ovalbumin-induced allergic rhinitis guinea pig model and histamine-induced human nasal epithelial cells via inhibiting the ERK1/2 and NF-kappa B signal cascades. Eur J Pharmacol. 2015 Nov 15;767:98-107. doi: 10.1016/j.ejphar.2015.10.014. Epub 2015 Oct 9. PubMed PMID: 26455479.
4: Wang T, Zhang K, Li T, He L, Xie H, Jiang X, Wang L. Prevalence of Desloratadine Slow-metabolizer Phenotype and Food-dependent Pharmacokinetics of Desloratadine in Healthy Chinese Volunteers. Clin Drug Investig. 2015 Dec;35(12):807-13. doi: 10.1007/s40261-015-0343-1. PubMed PMID: 26446005.
5: Potter P, Mitha E, Barkai L, Gyorgyl M, Santamaria E, Izquierdo I, Maurer M. Rupatadine effective in the treatment of chronic spontaneous urticaria in children aged 2-11 years: a randomized, double blind, placebo and desloratadine controlled study. Pediatr Allergy Immunol. 2015 Aug 12. doi: 10.1111/pai.12460. [Epub ahead of print] PubMed PMID: 26267219.
6: Tatar A, Parlak SN, Yayla M, Ugan RA, Polat E, Halici Z. Effects of allergic rhinitis and desloratadine on the submandibular gland in a rat allergy model. Int Forum Allergy Rhinol. 2015 Jul 22. doi: 10.1002/alr.21589. [Epub ahead of print] PubMed PMID: 26201305.
7: Yuan X, Ghosh A, Jie Q, He G, Wu Y. Effects of desloratadine citrate disodium injection on rat models of ovalbumin-induced allergic rhinitis: involvement of T-cell responses modulation. Int Forum Allergy Rhinol. 2015 Jul 8. doi: 10.1002/alr.21594. [Epub ahead of print] PubMed PMID: 26155922.
8: Kazmi F, Yerino P, Barbara JE, Parkinson A. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metab Dispos. 2015 Sep;43(9):1294-302. doi: 10.1124/dmd.115.065011. Epub 2015 Jul 1. PubMed PMID: 26135009.
9: Jie Q, Kodithuwakku ND, Yuan X, He G, Chen M, Xu S, Wu Y. Anti-allergic and anti-inflammatory properties of a potent histamine H1 receptor antagonist, desloratadine citrate disodium injection, and its anti-inflammatory mechanism on EA.hy926 endothelial cells. Eur J Pharmacol. 2015 May 5;754:1-10. doi: 10.1016/j.ejphar.2015.02.016. Epub 2015 Feb 19. PubMed PMID: 25704613.
10: Kazmi F, Barbara JE, Yerino P, Parkinson A. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metab Dispos. 2015 Apr;43(4):523-33. doi: 10.1124/dmd.114.062620. Epub 2015 Jan 16. PubMed PMID: 25595597.

Explore Compound Types